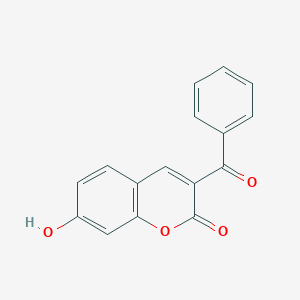

3-benzoyl-7-hydroxy-2H-chromen-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzoyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQPLMCCTUJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419943 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19088-67-6 | |

| Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative of significant interest in biomedical research. This document collates available data on its fundamental chemical and physical characteristics, spectral properties, and biological activities. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further research and characterization of this compound. The guide also visualizes the key signaling pathways in which this molecule is implicated, offering a deeper understanding of its mechanism of action.

Chemical and Physical Properties

This compound, also known as 3-benzoyl-7-hydroxycoumarin, is a polycyclic aromatic compound belonging to the coumarin family. Its structure features a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the 2H-chromen-2-one core. These substitutions significantly influence its electronic distribution and, consequently, its chemical and biological properties.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | PubChem |

| Molecular Weight | 266.25 g/mol | PubChem[1] |

| CAS Number | 19088-67-6 | Benchchem[2] |

| XLogP3 | 3.1 | PubChem[1] |

| Polar Surface Area (PSA) | 63.6 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Table 2: Experimental Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | Data for the isomeric 3-(2-Benzoyl)-7-hydroxycoumarin is reported as 302 °C. However, this may not be representative.[3] |

| Solubility | DMF: soluble | Quantitative solubility data in common solvents is not readily available.[3] |

| pKa (7-hydroxyl group) | Not available | The pKa of the parent 7-hydroxycoumarin is approximately 7.8. The electron-withdrawing benzoyl group at the 3-position is expected to decrease this value, making it more acidic. |

Spectral Properties

The extended π-system of this compound gives rise to distinct spectral properties, particularly in the ultraviolet-visible region, and it is known to be fluorescent.

Table 3: Spectral Properties of this compound

| Parameter | Value | Solvent | Source |

| UV-Vis Absorption (λmax) | 350 nm | DMF | Kurt et al. (2019)[4] |

| 353 nm | DMSO | Kurt et al. (2019)[4] | |

| Molar Absorptivity (ε) | Not available | - | |

| Fluorescence Emission (λem) | Not available | - | |

| Fluorescence Quantum Yield (Φ) | Not available | - |

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase.[2] This enzyme is involved in several physiological processes, including the renin-angiotensin system and the Keap1-Nrf2 antioxidant response pathway.

Inhibition of Dipeptidyl Peptidase III (DPP3)

DPP3 is known to degrade various bioactive peptides, including angiotensin II. By inhibiting DPP3, this compound can modulate the levels of these peptides, which has implications for blood pressure regulation and cardiovascular function.

Modulation of the Keap1-Nrf2 Antioxidant Pathway

DPP3 has been shown to interact with Keap1, a key regulator of the Nrf2 transcription factor. Nrf2 plays a crucial role in the cellular antioxidant response. The inhibition of DPP3 by this compound could potentially modulate this pathway, although the exact mechanism of this indirect regulation is still under investigation.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of coumarin derivatives like this compound.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Solubility

The solubility of the compound in various solvents can be determined using the shake-flask method followed by UV-Vis spectrophotometry.

-

Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: The concentration of the compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax and comparing it to a standard calibration curve.

Determination of pKa

The pKa of the 7-hydroxyl group can be determined by spectrophotometric titration.

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of known pH values are also prepared.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each pH.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Measurement of UV-Vis and Fluorescence Spectra

-

Solution Preparation: Solutions of the compound at various known concentrations are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

-

UV-Vis Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λmax) and the absorbance values are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Fluorescence Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

-

Excitation Spectrum: The emission wavelength is fixed at the expected maximum, and the excitation wavelength is scanned.

-

Emission Spectrum: The excitation wavelength is fixed at the λmax determined from the absorption spectrum, and the emission wavelength is scanned.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are measured. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion

This compound is a versatile coumarin derivative with significant potential in drug discovery and as a fluorescent probe, largely owing to its potent inhibition of DPP3. While some of its fundamental physicochemical properties are well-documented, further experimental characterization of its melting point, solubility in various solvents, pKa, and a complete fluorescence profile is warranted to fully elucidate its potential for various applications. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers working with this and related compounds.

References

- 1. This compound | C16H10O4 | CID 5413038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19088-67-6 | Benchchem [benchchem.com]

- 3. 3-(2-Benzolyl)-7-hydroxycoumarin , 64887-40-7 - CookeChem [cookechem.com]

- 4. A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

An In-depth Technical Guide to 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS: 19088-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS number 19088-67-6), a coumarin derivative with significant biological activities. This document consolidates key information on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in relevant signaling pathways. The content is structured to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a substituted coumarin that has garnered interest within the scientific community for its notable biological activities. Its chemical structure, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one core, is crucial to its function. A particularly significant finding is its potent inhibitory activity against human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation.[1] This inhibitory action positions the compound as a valuable lead for the development of novel therapeutics. Furthermore, this compound has demonstrated potential antimicrobial and antioxidant properties, broadening its scope of interest for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 19088-67-6 | [2] |

| Molecular Formula | C₁₆H₁₀O₄ | [2] |

| Molecular Weight | 266.25 g/mol | [2] |

| IUPAC Name | 3-benzoyl-7-hydroxychromen-2-one | [2] |

| Appearance | Solid (form may vary) | |

| Melting Point | Data not available | |

| Solubility | Soluble in DMF |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 266.05790880 g/mol | [2] |

| Monoisotopic Mass | 266.05790880 g/mol | [2] |

| Topological Polar Surface Area | 63.6 Ų | [2] |

| Heavy Atom Count | 20 | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a modified Pechmann condensation reaction. A detailed protocol is provided below.

Synthesis Protocol: Modified Pechmann Condensation

This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde and ethyl benzoylacetate.[3]

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl benzoylacetate

-

Piperidine

-

Acetone

-

Methanol

-

Ethanol

-

Three-necked reaction flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

To a three-necked reaction flask, add 2.762 g of 2,4-dihydroxybenzaldehyde, 3.844 g of ethyl benzoylacetate, and 50 mL of acetone.[3]

-

Add three drops of piperidine to the reaction mixture.[3]

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux and maintain for 2 hours with continuous stirring.[3]

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Transfer the reaction mixture into an excess of methanol to precipitate the crude product.[3]

-

Collect the precipitate by filtration and wash with cold methanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[3]

-

Dry the purified product under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the lactone and benzoyl groups, and aromatic (C=C) vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activities and Experimental Protocols

This compound is a potent inhibitor of human dipeptidyl peptidase III (hDPP III) and has also been investigated for its antioxidant and antimicrobial properties.

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

IC₅₀ Value: 1.10 µM[1]

Experimental Protocol: hDPP III Inhibition Assay

This protocol is adapted for the in vitro determination of hDPP III inhibitory activity using a fluorogenic substrate.[4][5]

Materials:

-

Purified recombinant human DPP III

-

Arg-Arg-2-naphthylamide (fluorogenic substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black microtiter plates

-

Fluorometer (excitation at 340 nm, emission at 410 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

In a 96-well black microtiter plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified hDPP III enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate, Arg-Arg-2-naphthylamide, to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of coumarin derivatives.[6][7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

In separate test tubes, mix a volume of each compound dilution with a volume of the DPPH solution.

-

Include a control tube containing only methanol and the DPPH solution.

-

Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (test compound)

-

Standard antibiotic (positive control)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and serially dilute it in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action identified for this compound is the inhibition of human dipeptidyl peptidase III (hDPP III). This enzyme plays a role in several key physiological pathways.

Role in the Renin-Angiotensin System (RAS) and Blood Pressure Regulation

hDPP III is known to degrade angiotensin II, a potent vasoconstrictor. By inhibiting hDPP III, this compound can potentially lead to an accumulation of angiotensin II, which could have implications for blood pressure regulation. However, the overall effect on the complex RAS pathway requires further investigation.

Figure 1. Inhibition of hDPP III in the Renin-Angiotensin System.

Role in Pain Modulation

hDPP III is also involved in the degradation of endogenous opioid peptides, such as enkephalins. These peptides are natural analgesics. By inhibiting hDPP III, this compound could potentially prolong the action of these endogenous opioids, leading to an analgesic effect.

Figure 2. hDPP III Inhibition in Pain Modulation.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.

Figure 3. Synthesis Workflow.

Figure 4. Biological Assay Workflow.

Conclusion

This compound is a promising heterocyclic compound with well-defined inhibitory activity against human dipeptidyl peptidase III. This technical guide provides essential data and detailed methodologies to facilitate further research into its therapeutic potential. The provided protocols for synthesis and biological evaluation, along with insights into its mechanism of action, offer a solid foundation for its exploration in drug discovery programs targeting pain, hypertension, and other conditions where hDPP III plays a significant role. Further studies are warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic properties.

References

- 1. This compound | 19088-67-6 | Benchchem [benchchem.com]

- 2. This compound | C16H10O4 | CID 5413038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]

- 7. japer.in [japer.in]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-benzoyl-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-benzoyl-7-hydroxy-2H-chromen-2-one is a substituted coumarin derivative that has garnered significant interest in the scientific community. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties.[1] The unique structural arrangement of this compound, featuring a benzoyl group at the 3-position and a hydroxyl group at the 7-position, confers specific biological activities that distinguish it from other coumarin analogues. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. Its IUPAC name is 3-benzoyl-7-hydroxychromen-2-one.[2]

| Property | Value | Reference |

| IUPAC Name | 3-benzoyl-7-hydroxychromen-2-one | [2] |

| CAS Number | 19088-67-6 | [3] |

| Molecular Formula | C₁₆H₁₀O₄ | [2] |

| Molecular Weight | 266.25 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | [3] |

| InChIKey | UWQPLMCCTUJLSP-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound is typically achieved through the Pechmann condensation , a classic method for preparing coumarins.[4] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[4] For the synthesis of this specific compound, resorcinol serves as the phenolic starting material and ethyl benzoylacetate is the β-ketoester.

Experimental Protocol: Pechmann Condensation

-

Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, to the mixture with constant stirring.[1][5]

-

Heating: Heat the reaction mixture under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[4]

References

- 1. japer.in [japer.in]

- 2. 6468-96-8(2H-1-Benzopyran-2-one,7-hydroxy-3-phenyl-) | Kuujia.com [kuujia.com]

- 3. This compound | 19088-67-6 | Benchchem [benchchem.com]

- 4. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]

- 5. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Dossier: Physicochemical Properties of 3-benzoyl-7-hydroxy-2H-chromen-2-one

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Structural Data of 3-benzoyl-7-hydroxy-2H-chromen-2-one (CAS No: 19088-67-6)

This document provides a concise technical summary of the key physicochemical properties of this compound, a coumarin derivative of significant interest in biomedical research. The compound is recognized for its unique structure, which incorporates both hydroxyl and benzoyl substituents, making it a valuable scaffold for synthesizing new derivatives[1]. It is used as an intermediate in the development of bioactive molecules with potential anti-inflammatory, antimicrobial, and anticancer properties[2].

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, dosage calculations, and interpretation of biological activity.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | PubChem[3][4] |

| Molecular Weight | 266.25 g/mol | PubChem[1][3] |

| Monoisotopic Mass | 266.05790880 Da | PubChem[3] |

| CAS Number | 19088-67-6 | Benchchem, PubChem[1][3] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived from its molecular formula. The process involves two key stages: experimental determination of the molecular formula and subsequent calculation of the molecular weight.

2.1. Experimental Determination of Molecular Formula

The molecular formula, C₁₆H₁₀O₄, is typically established using a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

-

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio of an ionized molecule with very high precision. The exact mass obtained (e.g., the monoisotopic mass of 266.0579 Da[3]) allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

-

Elemental Analysis: This method determines the percentage composition of individual elements (Carbon, Hydrogen, Oxygen) in the sample. The results are used to derive the empirical formula, which is then confirmed and converted to the molecular formula using mass spectrometry data.

2.2. Calculation of Molecular Weight

Once the molecular formula is confirmed as C₁₆H₁₀O₄, the molecular weight (MW) is calculated by summing the atomic weights of the constituent atoms.

-

MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)

-

MW = (16 × 12.011) + (10 × 1.008) + (4 × 15.999)

-

MW ≈ 192.176 + 10.080 + 63.996

-

MW ≈ 266.25 g/mol

The logical workflow for this calculation is illustrated in the diagram below.

Research Context

This compound has been identified as a potent inhibitor of enzymes such as human dipeptidyl peptidase III (hDPP III), which is involved in pain modulation and blood pressure regulation[1]. The benzoyl group at the 3-position is considered an important structural feature for its biological activity[1]. Its established physicochemical properties are foundational for further research into its therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 3-benzoyl-7-hydroxy-2H-chromen-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the bioactive compound 3-benzoyl-7-hydroxy-2H-chromen-2-one. Due to its potential as a potent enzyme inhibitor and its antioxidant properties, understanding its solubility is crucial for its application in research and drug development. This document compiles available solubility information, details common experimental protocols for solubility determination, and illustrates its primary mechanism of action.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, several studies have successfully utilized this compound in solutions, providing qualitative and concentration-specific information. The following table summarizes the available data.

| Organic Solvent | Solubility / Concentration Used | Source |

| Dimethyl Sulfoxide (DMSO) | Solutions of various concentrations, including 10, 15, 58, 186, and 270 µM, have been prepared.[1] The compound is noted to be soluble in DMSO. | [1][2] |

| Dimethylformamide (DMF) | Solutions with a concentration of 12 µM have been used in studies.[1] The compound's absorbance spectra have been successfully measured in DMF, indicating solubility at this concentration.[2] | [1][2] |

| Acetone | Acetone was used as a solvent in the synthesis of this compound, suggesting it is soluble in this solvent during the reaction process.[1] | [1] |

| Methanol | Methanol was used in the precipitation and purification steps of the synthesis of the compound.[1] A related compound, 3-benzoyl-7-dimethylamino-4-hydroxycoumarin, has been studied in mixtures of methanol and dichloromethane.[3] | [1][3] |

| Ethanol | The final product of the synthesis was purified by recrystallization twice in ethanol, indicating its solubility in this solvent, particularly at elevated temperatures.[1] | [1] |

| Dichloromethane (CH₂Cl₂) | A related compound, 3-benzoyl-7-dimethylamino-4-hydroxycoumarin, was studied in mixtures of methanol and dichloromethane, suggesting potential solubility of the core structure.[3] | [3] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, two common and reliable methods are the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is achieved.[6] A modified method suggests that heating the mixture can accelerate dissolution, followed by cooling and seeding with the solid compound to promote equilibration of the stable form.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated solution from the excess solid by filtration through a low-binding filter (e.g., 0.22 µm PTFE or PVDF) or by centrifugation at high speed.

-

Quantification: Analyze the concentration of this compound in the clear filtrate. Common analytical techniques include:

-

UV-Vis Spectroscopy: Prepare a calibration curve of the compound in the same solvent and measure the absorbance of the filtrate at the wavelength of maximum absorbance (λmax).[5][6] The λmax for this compound in DMF and DMSO is approximately 350 nm and 353 nm, respectively.[2]

-

High-Performance Liquid Chromatography (HPLC): This method is highly sensitive and specific, allowing for accurate quantification even in the presence of impurities. A calibration curve is required.

-

Gravimetric Method

The gravimetric method is a fundamental technique that relies on weighing the solute after evaporating the solvent from a saturated solution.[8][9]

Principle: A known volume or weight of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent as described in the Shake-Flask Method (steps 1 and 2).

-

Sampling: After filtration or centrifugation to remove undissolved solids, accurately pipette a known volume of the saturated solution into a pre-weighed, clean, and dry evaporating dish.[8]

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. For volatile organic solvents, this can be done in a fume hood or using a rotary evaporator. For less volatile solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary to ensure complete removal without decomposing the compound.

-

Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in a desiccator or oven at a temperature below the compound's melting or decomposition point.[9]

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of solution taken (L))

Mechanism of Action and Signaling Pathway

This compound has been identified as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in various physiological processes, including pain modulation and blood pressure regulation.[10]

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

The inhibitory activity of this compound against hDPP III has been demonstrated with an IC₅₀ value of 1.10 µM.[10] In silico molecular modeling studies have elucidated the binding mechanism, highlighting the crucial role of the 7-hydroxy group on the coumarin core. This hydroxyl group forms hydrogen bonds with the carboxyl group of the amino acid residue Glu329 within the enzyme's active site. Additionally, van der Waals interactions with other residues such as Ile315, Ser317, Phe381, Pro387, and Ile390 contribute to the stable binding and inhibition of the enzyme.[10]

The following diagram illustrates the inhibitory action of this compound on hDPP III.

Caption: Inhibition of hDPP III by this compound.

Antioxidant Activity

Coumarin derivatives, including this compound, are known to possess antioxidant properties. They are believed to play a role in protecting cells from oxidative damage.[11] Studies have shown that this compound can have an ameliorative effect against oxidative stress.[11] The phenolic hydroxyl group at the 7-position is a key structural feature responsible for this antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.

The following workflow outlines the general process of oxidative stress and the protective role of this compound.

Caption: Antioxidant mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A detailed study on the optical properties of 3-benzoyl-7-hydroxy coumarin compound in different solvents and concentrations | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 3. Reactions of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin and their potential applications in solution- and solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Enduring Legacy of Coumarins: A Technical Guide to Their Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a fascinating and versatile class of naturally occurring benzopyrone compounds that have captivated chemists and pharmacologists for over two centuries. First isolated in 1820, their journey from a fragrant compound in the tonka bean to a privileged scaffold in modern drug discovery is a testament to their remarkable chemical and biological diversity. This in-depth technical guide provides a comprehensive overview of the discovery and history of coumarin and its derivatives, detailing their synthesis, multifaceted biological activities, and mechanisms of action.

The story of coumarins began in 1820 when A. Vogel first isolated a crystalline substance from tonka beans, which he initially mistook for benzoic acid.[1] In the same year, Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound and named it "coumarine," derived from "coumarou," the French word for the tonka bean.[1] The correct structure of coumarin was later elucidated, and in 1868, the English chemist Sir William Henry Perkin achieved its first chemical synthesis, a landmark achievement that also gave rise to the famed Perkin reaction.[1][2]

A pivotal moment in the history of coumarin derivatives was the discovery of dicoumarol's anticoagulant properties. In the 1920s, a mysterious bleeding disease in cattle that consumed spoiled sweet clover hay was investigated.[3][4] This led to the isolation of dicoumarol, a compound formed from the fungal transformation of naturally occurring coumarin in the clover.[4][5] This discovery directly paved the way for the development of the widely used anticoagulant drug, warfarin (marketed as Coumadin).[3][4]

Since these initial discoveries, the field of coumarin chemistry has expanded exponentially. Researchers have synthesized a vast library of derivatives and have uncovered a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antiviral effects.[6][7][8][9] This guide will delve into the technical details of these aspects, providing valuable data, experimental protocols, and mechanistic insights for professionals in the field.

Data Presentation: Quantitative Biological Activity of Coumarin Derivatives

The following tables summarize the quantitative biological activity of various coumarin derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of Coumarin Derivatives (IC50 Values)

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | T47D (Breast) | 102.05 | [9] |

| 4b | MCF-7 (Breast) | 23.12 | [9] |

| 3a | HepG2 (Liver) | 80.09 | [9] |

| Umbelliferone | MDA-MB-231 (Breast) | 15.56 | [8] |

| Umbelliferone | MCF-7 (Breast) | 10.31 | [8] |

| Compound 27 | MCF-7 (Breast) | 9 | [8] |

| Compound 28 | MCF-7 (Breast) | 1.84 | [8] |

| Compound 32 | MCF-7 (Breast) | 0.23 | [8] |

| Compound 33 | MCF-7 (Breast) | 0.0088 | [8] |

| 12c | PC3 (Prostate) | 0.34 ± 0.04 | [10] |

| 12c | MGC803 (Gastric) | 0.13 ± 0.01 | [10] |

| 12c | HepG2 (Liver) | 1.74 ± 0.54 | [10] |

| 35 | HepG2 (Liver) | 2.96 ± 0.25 | [10] |

| 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 | [10] |

| 35 | U87 (Glioblastoma) | 3.85 ± 0.41 | [10] |

| 35 | H1299 (Lung) | 5.36 ± 0.60 | [10] |

| 42e | MCF-7 (Breast) | 5.41 - 10.75 | [10] |

| Compound 15 | MCF-7 (Breast) | 1.24 | [11] |

| 7b | A549 (Lung) | 21.22 | [11] |

| 14a | A549 (Lung) | 21.03 ± 1.22 | [11] |

| 14b | A549 (Lung) | 20.82 ± 1.16 | [11] |

| 8-isopentenyloxy coumarin | PC-3 (Prostate) | 24.57 µg/mL (72h) | [11] |

| 5d | A549 (Lung) | 0.70 ± 0.05 | [4] |

| 6e | KB (Oral) | 0.39 ± 0.07 | [4] |

Table 2: Antimicrobial Activity of Coumarin Derivatives (MIC Values)

| Coumarin Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 3b (5,7-dihydroxy-4-trifluoromethylcoumarin) | Bacillus cereus | 1.5 mM | [1] |

| 3b (5,7-dihydroxy-4-trifluoromethylcoumarin) | Micrococcus luteus | 1.5 mM | [1] |

| 3b (5,7-dihydroxy-4-trifluoromethylcoumarin) | Listeria monocytogenes | 1.5 mM | [1] |

| 3b (5,7-dihydroxy-4-trifluoromethylcoumarin) | Staphylococcus aureus | 1.5 mM | [1] |

| 3c (7-hydroxy-4-trifluoromethylcoumarin) | Enterococcus faecium | 1.7 mM | [1] |

| 3n (dicoumarol) | Listeria monocytogenes | 1.2 mM | [1] |

| Amido-coumarin 55e-f | Salmonella typhi | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Pseudomonas aeruginosa | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Klebsiella pneumoniae | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Escherichia coli | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Staphylococcus aureus | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Bacillus pumilus | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Candida tropicalis | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Candida albicans | 50 to >200 | [9] |

| Amido-coumarin 55e-f | Aspergillus fumigatus | 50 to >200 | [9] |

| Aegelinol | Staphylococcus aureus | 16 | [8] |

| Aegelinol | Salmonella typhi | 16 | [8] |

| Aegelinol | Enterobacter cloacae | 16 | [8] |

| Aegelinol | Enterobacter aerogenes | 16 | [8] |

| Agasyllin | Staphylococcus aureus | 32 | [8] |

| Agasyllin | Salmonella typhi | 32 | [8] |

| Agasyllin | Enterobacter cloacae | 32 | [8] |

| Agasyllin | Enterobacter aerogenes | 32 | [8] |

| Osthenol | Gram-positive bacteria | 62.5 - 125 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of coumarin derivatives and the evaluation of their biological activities.

Synthesis of Coumarin Derivatives

The Perkin reaction is a classic method for synthesizing coumarins from salicylaldehyde and an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Example Protocol for the Synthesis of Coumarin:

-

A mixture of salicylaldehyde (10 g, 0.082 mol), acetic anhydride (25 g, 0.245 mol), and anhydrous sodium acetate (12.5 g, 0.152 mol) is placed in a round-bottom flask fitted with a reflux condenser.

-

The reaction mixture is heated in an oil bath at 180°C for 5 hours.

-

After cooling, the mixture is poured into 200 mL of cold water with vigorous stirring.

-

The resulting solid is collected by filtration, washed with cold water, and then dissolved in a minimum amount of hot ethanol.

-

The solution is filtered while hot and allowed to cool to room temperature.

-

The crystallized coumarin is collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.

Example Protocol for the Synthesis of 7-Hydroxy-4-methylcoumarin:

-

Resorcinol (11 g, 0.1 mol) is dissolved in ethyl acetoacetate (13 g, 0.1 mol).

-

The mixture is cooled in an ice bath, and concentrated sulfuric acid (10 mL) is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The mixture is then poured into 200 mL of ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product is recrystallized from ethanol to afford pure 7-hydroxy-4-methylcoumarin.[13]

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form a C=C bond. For coumarin synthesis, salicylaldehyde is reacted with a compound containing an active methylene group.

Example Protocol for the Synthesis of Coumarin-3-carboxylic acid:

-

A mixture of salicylaldehyde (1.22 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and a catalytic amount of piperidine (2-3 drops) in 20 mL of ethanol is refluxed for 4 hours.

-

The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is treated with 20 mL of 10% hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol/water to yield coumarin-3-carboxylic acid.

The Wittig reaction is a versatile method for the synthesis of alkenes. An intramolecular Wittig reaction can be employed for the synthesis of coumarins.

Example Protocol for the Synthesis of Coumarin:

-

To a solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of anhydrous dichloromethane, bromoacetyl bromide (1.3 mL, 15 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours.

-

The solvent is evaporated, and the residue is dissolved in 20 mL of anhydrous toluene.

-

Triphenylphosphine (3.93 g, 15 mmol) is added, and the mixture is refluxed for 4 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford coumarin.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the coumarin derivatives and incubated for a further 24-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C.

-

The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined.[4][14][15]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

A serial two-fold dilution of the coumarin derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is then inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

The plate is incubated at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the coumarin derivative that completely inhibits the visible growth of the microorganism.[1][6][9]

Signaling Pathways and Experimental Workflows

The diverse biological activities of coumarin derivatives are often attributed to their ability to modulate specific cellular signaling pathways. This section provides diagrams of key pathways and a representative experimental workflow.

Keap1/Nrf2/ARE Signaling Pathway

Many coumarin derivatives exhibit antioxidant and anti-inflammatory effects by activating the Keap1/Nrf2/ARE signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Electrophilic compounds, including some coumarins, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[2][7][16][17][18][19][20][21][22]

Caption: The Keap1/Nrf2/ARE signaling pathway modulated by coumarin derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway. Inhibition of PI3K prevents the phosphorylation and activation of AKT, which in turn leads to the modulation of downstream effectors involved in apoptosis and cell cycle regulation.[2][17][23][24][25][26]

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Experimental Workflow for High-Throughput Screening of Anticancer Coumarins

High-throughput screening (HTS) is a powerful tool for discovering novel bioactive compounds from large chemical libraries. The following diagram illustrates a typical workflow for screening a library of coumarin derivatives for anticancer activity.

Caption: A typical high-throughput screening workflow for identifying anticancer coumarins.

Conclusion

The journey of coumarins from their initial discovery to their current status as a versatile scaffold in drug development is a compelling narrative of scientific exploration and innovation. Their rich history, coupled with their diverse and potent biological activities, continues to inspire researchers to explore the vast chemical space of coumarin derivatives. The ability to modulate key signaling pathways, such as Keap1/Nrf2/ARE and PI3K/AKT, underscores their therapeutic potential in a wide range of diseases, from cancer to inflammatory and neurodegenerative disorders.

This technical guide has provided a comprehensive overview of the discovery, history, synthesis, and biological evaluation of coumarin derivatives, tailored for researchers, scientists, and drug development professionals. The presented quantitative data, detailed experimental protocols, and mechanistic pathway diagrams are intended to serve as a valuable resource to facilitate further research and development in this exciting field. As our understanding of the molecular targets and mechanisms of action of coumarins deepens, the prospect of developing novel and effective coumarin-based therapeutics for unmet medical needs becomes increasingly promising.

References

- 1. mdpi.com [mdpi.com]

- 2. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]

- 14. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 17. mdpi.com [mdpi.com]

- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Faculty of Science [aun.edu.eg]

- 20. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3-benzoyl-7-hydroxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-benzoyl-7-hydroxy-2H-chromen-2-one, a substituted coumarin derivative, has emerged as a molecule of significant interest in pharmacological research. This technical guide delineates its primary mechanism of action as a potent inhibitor of human dipeptidyl peptidase III (hDPP III), an enzyme implicated in pain modulation and blood pressure regulation. Furthermore, this document explores the compound's secondary activities, including its antioxidant and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are provided to offer a comprehensive understanding of its biological functions.

Core Mechanism of Action: Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

The principal mechanism of action of this compound is its potent and specific inhibition of human dipeptidyl peptidase III (hDPP III).[1] hDPP III is a zinc-dependent exopeptidase belonging to the M49 metalloproteinase family, which plays a role in various physiological processes.

A key study identified this compound as the most potent inhibitor among a series of forty tested coumarin derivatives, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.10 μM. The unique structural features of the compound, particularly the 7-hydroxy group on the coumarin core, are crucial for its inhibitory activity. This hydroxyl group is predicted to form stabilizing hydrogen bonds within the active site of the hDPP III enzyme.

Molecular docking and molecular dynamics simulations have further elucidated the binding mode of this compound within the inter-domain cleft of hDPP III. The simulations revealed that the 7-OH group forms important hydrogen bonds with the carboxyl group of the amino acid residue Glu329. Additionally, van der Waals interactions with residues Ile315, Ser317, Phe381, Pro387, and Ile390 contribute to the stable binding and inhibition of the enzyme.

Quantitative Data: hDPP III Inhibition

| Compound | Target | IC₅₀ (μM) |

| This compound | Human Dipeptidyl Peptidase III (hDPP III) | 1.10 |

Experimental Protocol: In Vitro hDPP III Inhibition Assay

The inhibitory activity of this compound against hDPP III can be determined using a fluorometric assay.

Materials:

-

Human recombinant hDPP III

-

Fluorogenic substrate (e.g., Arg-Arg-β-naphthylamide)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

This compound (test compound)

-

Known hDPP III inhibitor (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution with assay buffer to obtain a range of test concentrations.

-

In a 96-well microplate, add the hDPP III enzyme solution to each well.

-

Add the different concentrations of the test compound to the respective wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway Diagram: hDPP III Inhibition

Caption: Binding of this compound to the hDPP III active site.

Secondary Mechanisms of Action

Beyond its primary role as an hDPP III inhibitor, this compound exhibits antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound is primarily attributed to its phenolic hydroxyl group at the 7-position of the coumarin ring.[1] This hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

-

DPPH solution in methanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (standard antioxidant)

-

Methanol

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol or DMSO.

-

Prepare serial dilutions of the test compound and the standard antioxidant.

-

Add a fixed volume of the DPPH solution to each well of a 96-well microplate.

-

Add the different concentrations of the test compound and standard to the wells. Include a control well with only DPPH solution and the solvent.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. The benzoyl group at the 3-position of the coumarin core is believed to be an important structural feature for this inhibitory activity. A related compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, has been shown to be a strong inhibitor of soybean LOX-3.

Experimental Workflow: Anti-inflammatory Activity Assessment

Caption: Workflow for evaluating the anti-inflammatory activity of the compound.

Summary and Future Directions

This compound demonstrates a multifaceted pharmacological profile, with its primary mechanism of action being the potent inhibition of hDPP III. Its antioxidant and anti-inflammatory activities further enhance its therapeutic potential. The detailed molecular interactions and experimental protocols provided in this guide offer a solid foundation for future research. Further investigations should focus on in vivo studies to validate these mechanisms and to explore the pharmacokinetic and pharmacodynamic properties of this promising compound for potential drug development. The development of more potent and selective analogs based on the structure-activity relationships elucidated here could also be a fruitful area of research.

References

The Coumarin Derivative 3-benzoyl-7-hydroxy-2H-chromen-2-one: A Potent Inhibitor of Dipeptidyl Peptidase III

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dipeptidyl peptidase III (DPP-III), a zinc-dependent metallopeptidase, has emerged as a compelling therapeutic target due to its involvement in various physiological processes, including pain modulation, blood pressure regulation, and cancer progression.[1][2][3] The search for potent and selective DPP-III inhibitors is a critical area of research. This technical guide focuses on a promising small molecule inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, a coumarin derivative that has demonstrated significant inhibitory activity against human DPP-III (hDPP-III). This document provides a comprehensive overview of its quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Quantitative Inhibitory Data

The inhibitory potential of this compound and related coumarin derivatives against hDPP-III has been systematically evaluated. The half-maximal inhibitory concentration (IC50) and the percentage of enzyme inhibition at a fixed concentration provide key insights into their structure-activity relationship.

| Compound | Substituents | % Inhibition at 10 µM | IC50 (µM) |

| This compound | 3-benzoyl; 7-hydroxy | 100% | 1.10 ± 0.05 |

| Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 3-methoxycarbonyl; 7-hydroxy | 100% | 2.14 ± 0.06 |

| 3-benzoyl-6-hydroxy-2H-chromen-2-one | 3-benzoyl; 6-hydroxy | 67.5% | Not Determined |

| 3-benzoyl-7-methoxy-2H-chromen-2-one | 3-benzoyl; 7-methoxy | 16.5% | Not Determined |

| 3-benzoyl-2H-chromen-2-one | 3-benzoyl (unsubstituted) | 9.6% | Not Determined |

| 3-acetyl-6-bromo-2H-chromen-2-one | 3-acetyl; 6-bromo | 28.5% | Not Determined |

| 3-acetyl-6-hydroxy-2H-chromen-2-one | 3-acetyl; 6-hydroxy | 12.8% | Not Determined |

| 2-oxo-2H-chromene-3-carbonitrile, 6-hydroxy | 3-cyano; 6-hydroxy | 44.6% | Not Determined |

| 2-oxo-2H-chromene-3-carbonitrile, 8-hydroxy | 3-cyano; 8-hydroxy | 62.6% | Not Determined |

| 7-hydroxycoumarin | 7-hydroxy | 2.1% | Not Determined |

| Coumarin | Unsubstituted | Not Active | Not Determined |

Table 1: In vitro inhibitory activity of selected coumarin derivatives against human dipeptidyl peptidase III (hDPP-III). Data sourced from a study by Agić et al.[1][4]

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core structure is typically achieved through a Pechmann condensation reaction.[5] This involves the acid-catalyzed reaction of a phenol with a β-ketoester. For this specific compound, the synthesis involves the condensation of 2,4-dihydroxybenzaldehyde with ethyl 3-oxo-3-phenylpropanoate.

General Procedure:

-

A mixture of 2,4-dihydroxybenzaldehyde and ethyl 3-oxo-3-phenylpropanoate is prepared in an appropriate solvent, such as ethanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period to facilitate the condensation and cyclization.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into ice-cold water.

-

The solid product is collected by filtration, washed with water to remove any acid residue, and then dried.

-

Further purification is carried out by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

In Vitro Dipeptidyl Peptidase III (DPP-III) Inhibition Assay

The inhibitory activity of this compound and its analogs against hDPP-III was determined using a spectrophotometric assay.[6]

Materials:

-

Purified human DPP-III (hDPP-III) enzyme

-

Substrate: Arg-Arg-2-naphthylamide (Arg2-2NA)

-

Inhibitor compounds (dissolved in DMSO)

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Spectrophotometer (microplate reader)

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Purified hDPP-III (final concentration 1.5 nM) is pre-incubated with the test compound (e.g., this compound at various concentrations) for 5 minutes at 25 °C, followed by 10 minutes at 37 °C in 50 mM Tris-HCl buffer (pH 7.4).[6] A control reaction is prepared without the inhibitor.

-

-

Enzymatic Reaction Initiation:

-

The enzymatic reaction is initiated by the addition of the substrate, Arg2-2NA, to a final concentration of 40 µM.[6]

-

-

Incubation and Reaction Termination:

-

The reaction mixture is incubated for 15 minutes at 37 °C.[6]

-

The reaction is then stopped.

-

-

Measurement:

-

The absorbance of the released 2-naphthylamine is measured using a spectrophotometer at a specific wavelength.

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100

-

IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.[6]

-

Visualizations

Proposed Mechanism of DPP-III Inhibition

Molecular docking studies have provided insights into the binding mode of this compound within the active site of hDPP-III. The 7-hydroxy group on the coumarin core and the benzoyl group at the 3-position are crucial for its inhibitory activity.[7]

References

- 1. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo [bio-protocol.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. This compound | 19088-67-6 | Benchchem [benchchem.com]

- 6. 3.3. Assay of Human DPP III Activity [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Benzoyl-7-hydroxy-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoyl-7-hydroxy-2H-chromen-2-one, a member of the coumarin family, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. The document summarizes its potent inhibitory effects on human dipeptidyl peptidase III (hDPP III), its antimicrobial and antifungal properties, and its potential as an anti-inflammatory agent through the modulation of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Among them, this compound has garnered attention for its unique structural features and promising therapeutic profile. Its chemical structure, characterized by a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one core, is believed to be crucial for its biological efficacy. This document delves into the core therapeutic applications of this compound, presenting a detailed analysis of its known biological targets and mechanisms.

Therapeutic Applications and Mechanisms of Action

Inhibition of Human Dipeptidyl Peptidase III (hDPP III)

One of the most significant biological activities of this compound is its potent inhibition of human dipeptidyl peptidase III (hDPP III).[1] hDPP III is a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation.

The inhibitory potency of this compound against hDPP III is notable, with a reported half-maximal inhibitory concentration (IC50) of 1.10 μM .[1] At a concentration of 10 μM, the compound has been shown to completely inhibit the enzyme's activity. The 7-hydroxy group on the coumarin core is crucial for its binding mechanism, forming stabilizing hydrogen bonds within the active site of the enzyme.[1]

Antimicrobial and Antifungal Activity

This compound has demonstrated promising activity against a range of pathogenic microorganisms. Its efficacy is particularly noted against Gram-positive bacteria.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive bacterium | 50 µg/mL[1] |

| Escherichia coli | Gram-negative bacterium | 100 µg/mL[1] |

| Candida albicans | Fungus | 200 µg/mL[1] |

Anti-inflammatory Potential

Coumarin derivatives are known to possess anti-inflammatory properties, and this compound is hypothesized to share these characteristics. The proposed mechanisms of action involve the modulation of key inflammatory pathways, including the arachidonic acid cascade and the NF-κB signaling pathway.

The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. While direct studies on this compound are limited, a related compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, has been shown to be a strong inhibitor of soybean LOX-3, suggesting that the benzoyl group at the 3-position is an important structural feature for this activity.[2]

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many natural compounds, including coumarins, exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is hypothesized that this compound may also modulate this pathway, thereby reducing the production of inflammatory cytokines.

Experimental Protocols

Synthesis of this compound (via Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins. The following is a representative protocol for the synthesis of the title compound.

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

To this cooled mixture, add ethyl benzoylacetate dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Human Dipeptidyl Peptidase III (hDPP III) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against hDPP III.

Materials:

-

Recombinant human DPP III

-

Arg-Arg-β-naphthylamide (fluorogenic substrate)

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In the wells of a 96-well black microplate, add 10 µL of various concentrations of the test compound solution (or DMSO for control).

-

Add 80 µL of Tris-HCl buffer containing the recombinant hDPP III enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate, Arg-Arg-β-naphthylamide, to each well.

-

Measure the fluorescence intensity (excitation at 340 nm, emission at 410 nm) at regular intervals for 30-60 minutes using a fluorometric plate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of hDPP III inhibition.

References

An In-depth Technical Guide to 3-Benzoyl-7-hydroxy-2H-chromen-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin, or 2H-chromen-2-one, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic interest.[1] Since the isolation of the parent compound from the tonka bean in 1820 and its first synthesis by William Henry Perkin in 1868, the chromen-2-one core has become a staple in medicinal chemistry.[1] The discovery of the anticoagulant properties of dicoumarol in the 1940s, leading to the development of warfarin, solidified the role of coumarin derivatives in medicine.[1]